2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide
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Overview
Description
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone ring, a dimethylphenyl group, and an ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation using coupling reagents such as carbodiimides or via direct amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide
- **2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide
Uniqueness
Compared to similar compounds, 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide is unique due to its specific substitution pattern on the pyridazinone ring and the presence of both dimethylphenyl and ethylphenyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27N3O2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-ethylphenyl)butanamide |
InChI |
InChI=1S/C24H27N3O2/c1-5-18-8-7-9-19(15-18)25-24(29)22(6-2)27-23(28)13-12-21(26-27)20-14-16(3)10-11-17(20)4/h7-15,22H,5-6H2,1-4H3,(H,25,29) |
InChI Key |
QJCAPCLBBWOQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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